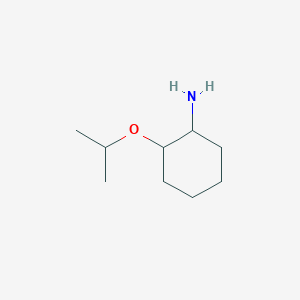

2-(Propan-2-yloxy)cyclohexan-1-amine

Beschreibung

BenchChem offers high-quality 2-(Propan-2-yloxy)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propan-2-yloxy)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-propan-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEPLHMRGFQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of 2-(Propan-2-yloxy)cyclohexan-1-amine: A Comprehensive NMR Guide

Executive Summary

For drug development professionals and synthetic chemists, 1,2-disubstituted cyclohexanes serve as critical scaffolds for directing spatial geometry in receptor-ligand interactions. 2-(Propan-2-yloxy)cyclohexan-1-amine (also known as 2-isopropoxycyclohexan-1-amine) is a prime example of such a building block. Featuring two adjacent stereocenters (C1 and C2) bearing a primary amine and an isopropoxy ether, its relative stereochemistry (cis vs. trans) fundamentally dictates its 3D conformation.

This technical whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By bridging theoretical conformational dynamics with empirical data acquisition strategies, this guide ensures unambiguous stereochemical assignment.

Conformational Causality and Stereochemical Impact on NMR

The interpretation of NMR spectra for cyclohexane derivatives cannot be divorced from their 3D conformational dynamics. The cyclohexane ring rapidly interconverts between chair conformations at room temperature, but the equilibrium is dictated by the steric bulk (A-values) of the substituents. The isopropoxy group (A-value ≈ 0.6 kcal/mol) and the primary amine (A-value ≈ 1.2–1.6 kcal/mol) both strongly prefer equatorial positions to minimize 1,3-diaxial steric clashes.

-

The Trans Isomer (1R,2R or 1S,2S): Both substituents can simultaneously occupy equatorial positions (e,e). This conformation is thermodynamically locked. Consequently, the protons attached to C1 and C2 are strictly axial . In 1H NMR, this geometry yields large axial-axial coupling constants ( 3Jaa≈9−11 Hz) due to the ≈180∘ dihedral angle, as predicted by the Karplus equation.

-

The Cis Isomer (1R,2S or 1S,2R): One substituent must be axial while the other is equatorial (a,e or e,a). This forces the molecule into a rapid chair-chair equilibrium or a biased state favoring the equatorial amine. The observed 1H NMR signals for H-1 and H-2 are time-averaged, resulting in significantly smaller coupling constants ( 3Jae/ee≈3−5 Hz) and often broader peak shapes.

Conformational logic dictating the observed NMR J-couplings for cis and trans isomers.

Quantitative NMR Shift Profiling

To establish a baseline for spectral interpretation, we utilize empirical additivity rules and established chemical shift databases[1]. The tables below summarize the predicted and empirically grounded chemical shifts for the thermodynamically stable trans-isomer in CDCl 3 .

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )

| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Causality / Deshielding Effect |

| C1-H | Methine ( α to N) | 2.50 – 2.70 | ddd ( J≈10.5,10.5,4.0 ) | Deshielded by electronegative nitrogen; axial position yields two large Jaa couplings. |

| C2-H | Methine ( α to O) | 3.00 – 3.20 | ddd ( J≈10.5,9.0,4.0 ) | Strongly deshielded by ether oxygen; axial position yields large Jaa coupling to C1-H. |

| O-CH (CH 3 ) 2 | Isopropyl Methine | 3.60 – 3.80 | septet ( J≈6.1 ) | Inductive deshielding by oxygen; split into a septet by six adjacent methyl protons. |

| O-CH(CH 3 ) 2 | Isopropyl Methyls | 1.10 – 1.20 | d ( J≈6.1 , 6H) | Diastereotopic in principle, but often appear as an overlapping doublet. |

| C3, C4, C5, C6 | Cyclohexyl CH 2 | 1.15 – 2.10 | m (8H) | Complex overlapping multiplets. Equatorial protons appear downfield relative to axial protons. |

| -NH 2 | Amine Protons | 1.30 – 1.60 | br s (2H) | Broad due to quadrupolar relaxation of 14N and chemical exchange. |

Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )

| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Deshielding Effect |

| C2 | Methine ( α to O) | 78.0 – 82.0 | Strongly deshielded by the highly electronegative ether oxygen. |

| O-CH (CH 3 ) 2 | Isopropyl Methine | 68.0 – 71.0 | Deshielded by oxygen; characteristic shift for secondary aliphatic ethers. |

| C1 | Methine ( α to N) | 54.0 – 57.0 | Deshielded by the primary amine group. |

| C3, C6 | Cyclohexyl CH 2 ( β ) | 30.0 – 34.0 | β -effect from the substituents causes slight deshielding. |

| C4, C5 | Cyclohexyl CH 2 ( γ ) | 24.0 – 26.0 | γ -gauche shielding effects keep these resonances upfield. |

| O-CH(CH 3 ) 2 | Isopropyl Methyls | 22.0 – 23.5 | Typical alkyl methyl region. |

Experimental Workflow: A Self-Validating Protocol

High-quality NMR data relies on meticulous sample preparation and optimal spectrometer parameters[2]. The following step-by-step methodology ensures a self-validating system where artifacts are minimized, and structural assignments can be trusted.

Step 1: Sample Preparation and Filtration

-

Weighing: Accurately weigh 15–20 mg of the amine analyte. This mass provides an optimal signal-to-noise ratio for both 1H and 13C 1D acquisitions without causing concentration-induced line broadening[2].

-

Solvation: Dissolve the sample in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v TMS. CDCl 3 is chosen over protic solvents (like CD 3 OD) to prevent deuterium exchange with the -NH 2 protons, preserving them for 2D correlation experiments.

-

Filtration (Critical): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Causality: Even microscopic particulate matter distorts the local magnetic field homogeneity, leading to broad, non-Lorentzian peak shapes that obscure fine J -coupling splitting[2].

-

Step 2: Spectrometer Tuning and Shimming

-

Tuning/Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform precise tuning and matching for both 1H and 13C channels.

-

Causality: Proper impedance matching maximizes the efficiency of the radiofrequency (RF) pulse transfer, directly enhancing the sensitivity of insensitive nuclei like 13C .

-

-

Shimming: Lock onto the deuterium signal and execute gradient shimming (e.g., TopShim). Ensure the Z1 to Z5 gradients are optimized to achieve a solvent peak width at half-height ( W1/2 ) of < 1.0 Hz.

Step 3: Acquisition Parameters

-

1H Acquisition: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 1.5 seconds to ensure complete T1 relaxation of the small molecule, allowing for accurate quantitative integration. Acquire 16–32 scans.

-

13C Acquisition: Utilize a broadband proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 512–1024 scans.

Advanced Data Processing & Stereochemical Assignment

Because the aliphatic region (1.15–2.10 ppm) of a functionalized cyclohexane is heavily overlapped, 1D NMR alone is insufficient for absolute stereochemical proof. A robust 2D NMR workflow must be employed[3].

-

HSQC (Heteronuclear Single Quantum Coherence): First, run an HSQC to correlate the 1H signals to their directly attached 13C atoms. This unambiguously isolates the C1-H ( δH ~2.6, δC ~55) and C2-H ( δH ~3.1, δC ~80) methine protons from the complex methylene envelope.

-

COSY (Correlation Spectroscopy): Trace the scalar coupling spin system. Start at the isolated C2-H peak and trace the cross-peaks to C1-H, and subsequently to the adjacent C3 methylene protons.

-

Self-Validation: Look for a COSY cross-peak between the broad -NH 2 signal and the C1-H methine. If absent, the sample contains trace water causing rapid chemical exchange; dry the sample over 4Å molecular sieves and re-run.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The ultimate arbiter of stereochemistry[3]. Through-space dipole-dipole interactions ( ≤5 Å) will generate cross-peaks. In the cis isomer (where one proton is forced axial), strong 1,3-diaxial NOE interactions will be observed between that axial proton and the axial protons at C3/C5. In the trans isomer, the di-equatorial substituents force C1-H and C2-H into axial positions, yielding a distinctly different NOE network.

Workflow for NMR acquisition and stereochemical assignment of disubstituted cyclohexanes.

References

-

Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog.[2] URL:[Link]

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg, 5th Edition (2020).[1] URL:[Link]

-

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition (2016).[3] URL:[Link]

Sources

derivatization of 2-(Propan-2-yloxy)cyclohexan-1-amine for GC-MS analysis

An In-Depth Guide to the Derivatization of 2-(Propan-2-yloxy)cyclohexan-1-amine for Enhanced GC-MS Analysis

Authored by: A Senior Application Scientist

Introduction: Overcoming the Analytical Hurdles of Polar Amines

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its high resolving power and definitive identification capabilities.[1][2] However, the direct analysis of polar compounds, such as the primary amine 2-(Propan-2-yloxy)cyclohexan-1-amine, presents significant challenges. Due to the presence of an active hydrogen on the primary amino group, this compound exhibits high polarity and low volatility.[3][4] These characteristics lead to undesirable interactions with the GC system, including adsorption to active sites on the column and in the inlet, which manifests as poor peak shape (tailing), reduced sensitivity, and inaccurate quantification.[3][5]

To circumvent these issues, chemical derivatization is an essential sample preparation step.[6][7][8] This process involves chemically modifying the analyte to create a derivative with more favorable properties for GC-MS analysis.[6][9][10] By replacing the polar -NH2 group with a less polar, more stable functional group, derivatization increases the analyte's volatility and thermal stability, leading to improved chromatographic performance and enhanced sensitivity.[3][6][7][8] This application note provides a detailed guide to two robust derivatization strategies for 2-(Propan-2-yloxy)cyclohexan-1-amine: silylation and acylation, complete with step-by-step protocols and the scientific rationale behind the methodological choices.

Analyte of Interest: 2-(Propan-2-yloxy)cyclohexan-1-amine

-

Chemical Structure:

-

Molecular Formula: C₉H₁₉NO[11]

-

Molecular Weight: 157.26 g/mol [11]

-

Key Functional Group for Derivatization: Primary Amine (-NH₂)

Derivatization Strategies: A Comparative Overview

The selection of a derivatization reagent is contingent on the specific analytical goals, including desired sensitivity, stability of the derivative, and potential interferences. For primary amines, silylation and acylation are the most prevalent and effective techniques.

Silylation: Formation of Trimethylsilyl (TMS) Derivatives

Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[3][9] This process significantly reduces the polarity of the amine, thereby increasing its volatility and thermal stability.[9]

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), leading to the formation of a TMS-amine derivative.[3] The addition of a catalyst, like trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered amines.[3][12]

Advantages of Silylation:

-

High Reactivity: Silylating reagents are generally very reactive, often leading to rapid and complete derivatization.[3]

-

Improved Volatility: The resulting TMS derivatives are significantly more volatile and thermally stable than the parent amine.[3][9]

Disadvantages of Silylation:

-

Moisture Sensitivity: Silylating reagents and their derivatives are highly susceptible to hydrolysis, necessitating anhydrous conditions throughout the procedure.[3][12]

-

Potential for Multiple Derivatives: In some cases, silylation can yield more than one derivative for a single analyte, which can complicate quantification.[6]

Acylation: Formation of Fluoroacyl Derivatives

Acylation involves the reaction of the primary amine with an acid anhydride or acid halide to form a stable amide derivative.[3][13] Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly advantageous.[14]

Reaction Principle: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of a stable, less polar, and more volatile N-acyl amide derivative.[6]

Advantages of Acylation:

-

Stable Derivatives: The resulting amide derivatives are generally very stable.[3]

-

Enhanced Sensitivity: The incorporation of fluorine atoms into the derivative significantly increases the response of an electron capture detector (ECD) and can provide characteristic fragmentation patterns in mass spectrometry.[3][14]

-

Structural Information: Acyl derivatives often direct mass spectral fragmentation in a predictable manner, aiding in structural elucidation.[14]

Disadvantages of Acylation:

-

Harsh Reagents: Acylating agents and their byproducts can be corrosive and may require removal before GC analysis to prevent column damage.[13]

-

Anhydrous Conditions: Similar to silylation, many acylating reagents are sensitive to moisture.[3]

Experimental Protocols and Workflows

The following diagram illustrates a general workflow for the derivatization and subsequent GC-MS analysis of 2-(Propan-2-yloxy)cyclohexan-1-amine.

Caption: General workflow for sample preparation, derivatization, and GC-MS analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the formation of the trimethylsilyl derivative of 2-(Propan-2-yloxy)cyclohexan-1-amine.

Materials:

-

Sample containing 2-(Propan-2-yloxy)cyclohexan-1-amine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known quantity of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of inert gas (e.g., nitrogen).

-

Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the dried residue. Subsequently, add 100 µL of BSTFA with 1% TMCS.[3]

-

Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[3]

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Caption: Silylation protocol workflow.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol outlines the procedure for forming the trifluoroacetyl derivative.

Materials:

-

Sample containing 2-(Propan-2-yloxy)cyclohexan-1-amine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known amount of the amine sample into a reaction vial. If in solution, evaporate to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[3]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3]

-

Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.[3]

-

Analysis: Inject 1 µL of the final solution into the GC-MS.

Caption: Acylation protocol workflow.

Data Presentation and Expected Outcomes

The choice of derivatization method will influence the resulting mass spectrum. The following table summarizes the expected changes and key characteristics for each derivative.

| Derivatization Technique | Reagent | Derivative Formed | Molecular Weight Increase (Da) | Expected Key Mass Fragments |

| Silylation | BSTFA | N-trimethylsilyl | +72 per TMS group | M+•, [M-15]+ (loss of CH₃) |

| Acylation | TFAA | N-trifluoroacetyl | +96 | Characteristic α-cleavage fragments[15][16] |

Suggested GC-MS Parameters

| Parameter | Recommended Setting |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Mass Spectrometry Insights and Fragmentation

Understanding the fragmentation patterns of the derivatives is crucial for their unambiguous identification.

-

TMS Derivatives: Silylated amines typically show a molecular ion (M+•) and a prominent ion corresponding to the loss of a methyl group ([M-15]+).[17]

-

TFA Derivatives: Trifluoroacetyl derivatives of amines undergo characteristic fragmentation pathways. A common pathway is α-cleavage at the bond adjacent to the nitrogen atom, which can yield structurally informative fragment ions.[15][16][18] For amphetamine-like structures, this cleavage often results in the formation of a stable tropylium cation or related species.[15]

Conclusion and Best Practices

The successful GC-MS analysis of 2-(Propan-2-yloxy)cyclohexan-1-amine is critically dependent on effective derivatization. Both silylation and acylation offer robust solutions to the challenges posed by this polar primary amine.

-

Silylation with BSTFA is a highly effective general-purpose method, provided that strictly anhydrous conditions are maintained.

-

Acylation with TFAA is an excellent alternative, producing very stable derivatives and potentially enhancing sensitivity, especially if trace-level analysis is required. The additional step of removing excess reagent is recommended for optimal chromatographic performance.

The choice between these methods will depend on laboratory resources, specific instrumentation, and the overall analytical objectives. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers, scientists, and drug development professionals can achieve reliable, accurate, and reproducible GC-MS analysis of 2-(Propan-2-yloxy)cyclohexan-1-amine.

References

-

Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). IU Indianapolis ScholarWorks. [Link]

-

Acylation Derivatization Reagents. (n.d.). ResearchGate. [Link]

-

Lin, H. R., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]

-

Kusch, P., & Knupp, G. (2004). Gas chromatography–mass spectrometry of N-1-alkyl-1,3-propanediamines after derivatization with trifluoroacetic anhydride. Journal of Chromatography A. [Link]

-

Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

-

Villas-Bôas, S. G., et al. (2025). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

-

Mamidala, R., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry. [Link]

-

Botor, D. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

-

Kusch, P. (n.d.). Proposed PCI-MS fragmentation pattern for investigated... ResearchGate. [Link]

-

de Zeeuw, J. (2021). Analysis of Amines in GC. LabRulez GCMS. [Link]

-

Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Journal of AOAC INTERNATIONAL. [Link]

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. LinkedIn. [Link]

-

Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Kaohsiung Journal of Medical Sciences. [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

-

Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. [Link]

-

Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

-

Lin, H. R., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

-

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

-

2-(propan-2-yl)cyclohexan-1-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PMC. [Link]

-

N-propan-2-yl-2-propylcyclohexan-1-amine. (n.d.). PubChem. [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

-

Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). ACS Publications. [Link]

-

Hartonen, K., et al. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. [Link]

-

GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). PubMed. [Link]

-

Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]

-

Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ResearchGate. [Link]

Sources

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. bre.com [bre.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

- 9. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 2-(propan-2-yloxy)cyclohexan-1-amine 97% | CAS: 1250630-83-1 | AChemBlock [achemblock.com]

- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: Catalytic Applications of 2-Isopropoxycyclohexan-1-Amine Based Ligands in Organolithium-Mediated Enolizations

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, hemilabile ligand synthesis, and high-efficiency ester enolization protocols.

Executive Summary: The Hemilabile Advantage

In pharmaceutical intermediate synthesis, the enolization of esters and ketones using Lithium Diisopropylamide (LDA) is a foundational transformation. However, a persistent challenge in organolithium chemistry is the trade-off between reactivity and stability. Traditional strongly coordinating bidentate ligands, such as TMEDA, often over-stabilize the ground-state LDA dimer. This over-stabilization can lead to sluggish kinetics and severe autoinhibition caused by the formation of unreactive LDA-enolate mixed dimers.

Recent advances have demonstrated that 2-isopropoxycyclohexan-1-amine derivatives —specifically trans-N,N-dimethyl-2-isopropoxycyclohexylamine—function as highly efficient hemilabile ligands . By dynamically shifting their binding modes during the reaction, these ligands can accelerate LDA-mediated enolizations by up to 10,000-fold compared to standard monodentate ethers [1].

Mechanistic Causality: Why 2-Isopropoxycyclohexan-1-Amine?

To understand the profound catalytic effect of trans-N,N-dimethyl-2-isopropoxycyclohexylamine, one must analyze the causality of its structural design:

-

Ground-State Destabilization (η¹ Binding): In the ground state, the ligand binds to the LDA dimer weakly through a single heteroatom (typically the amine nitrogen), adopting an η¹ configuration. Unlike TMEDA, it does not create a deep thermodynamic sink. This prevents the over-stabilization of the unreactive LDA dimer.

-

Transition-State Stabilization (η² Chelation): As the ester substrate approaches and the transition state forms, the steric and electronic environment shifts. The ligand dynamically recruits its secondary coordinating group (the isopropoxy oxygen) to form a tight η² chelate. This provides maximum stabilization exactly at the transition state, drastically lowering the activation energy barrier [2].

-

Bypassing Autoinhibition: As the enolate product accumulates, standard reactions often stall due to the formation of LDA-enolate mixed dimers. The hemilabile ligand actively disrupts these heteroaggregates, diverting the reaction through highly reactive monomer-based pathways, allowing the ligand to turn over and re-enter the catalytic cycle.

Mechanistic Pathway Visualization

Fig 1: Mechanistic pathway of LDA-mediated enolization catalyzed by hemilabile ligands.

Quantitative Efficacy Profile

The table below summarizes the kinetic advantages of utilizing a 2-isopropoxycyclohexan-1-amine based ligand over traditional additives in LDA-mediated ester enolization.

| Ligand System | Ground State Binding | Transition State Binding | Autoinhibition Risk | Relative Enolization Rate |

| None (THF only) | Solvated Dimer | Solvated Dimer | High | ~0.1x |

| n-BuOMe | η¹ (Monodentate) | η¹ (Monodentate) | Moderate | 1x (Baseline) |

| TMEDA | η² (Bidentate) | η² (Bidentate) | Very High | ~10x |

| trans-N,N-dimethyl-2-isopropoxycyclohexylamine | η¹ (Monodentate) | η² (Bidentate) | Low (Bypassed) | ~10,000x |

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the ligand and applying it in a catalytic enolization workflow.

Protocol A: Synthesis of trans-N,N-Dimethyl-2-isopropoxycyclohexylamine

Causality of Design: Direct S_N2 displacement on a cyclohexane ring is notoriously slow and prone to elimination. This protocol utilizes an aziridinium intermediate. The neighboring dimethylamino group actively participates to form a reactive aziridinium salt, which is subsequently opened by the isopropoxide to yield the product with absolute trans stereocontrol [1].

Step-by-Step Methodology:

-

Epoxide Opening: To a 500-mL round-bottom flask fitted with a dry ice condenser, add cyclohexene oxide (100 mL, 1.0 mol) and 40% aqueous dimethylamine (200 mL, 1.6 mol). Reflux with vigorous stirring for 5 hours.

-

Isolation of Amino Alcohol: Cool the mixture to induce phase separation. Isolate the organic layer and perform fractional distillation under aspirator pressure (bp 78–80 °C) to yield trans-2-(N,N-dimethylamino)cyclohexanol. Dry further by distillation from CaH₂.

-

Aziridinium Formation: In a 250-mL flask, dissolve the amino alcohol (5.0 g, 35 mmol) and triphenylphosphine (10.0 g, 38 mmol) in 25 mL of anhydrous THF. Cool to 25 °C. Dropwise, add a solution of CBr₄ (12.5 g, 38 mmol) in 10 mL THF.

-

Isopropoxylation: Filter the resulting aziridinium precipitate and dry under vacuum (60 °C, 2 h). Dissolve 1.7 g of this solid in 10 mL of anhydrous 2-propanol. Add sodium metal (1.0 g, 43 mmol) cautiously to generate the isopropoxide in situ, which opens the aziridinium ring.

-

Purification: Quench with water, extract with diethyl ether, dry over K₂CO₃, and distill to isolate the pure ligand.

Self-Validation Checkpoints:

-

GC-MS: Confirm purity >99% before use in catalysis.

-

¹H NMR (CDCl₃): Validate structural integrity via the characteristic singlet at δ 2.26 ppm (integrating for 6H, N(CH₃)₂) and the distinct methine multiplet for the isopropoxy group.

Protocol B: Ligand-Catalyzed LDA-Mediated Ester Enolization

Causality of Design: This protocol uses in situ ReactIR spectroscopy. Because the hemilabile ligand accelerates the reaction so drastically, standard aliquot quenching is often too slow to capture the kinetics accurately. IR monitoring provides real-time, self-validating kinetic data [2].

Step-by-Step Methodology:

-

System Preparation: Purge a 50-mL Schlenk flask equipped with a magnetic stir bar and an in situ IR probe with ultra-high purity Argon.

-

Reagent Loading: Add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equiv) followed by dropwise addition of n-butyllithium (1.05 equiv, 2.5 M in hexanes) to generate LDA. Stir for 15 minutes.

-

Ligand Introduction: Inject trans-N,N-dimethyl-2-isopropoxycyclohexylamine (0.05 to 0.10 M final concentration). Allow 5 minutes for the η¹ ground-state complex to equilibrate.

-

Substrate Injection: Rapidly inject the target ester (e.g., cyclohexanecarboxylate derivative, 0.004 M final concentration).

-

Monitoring: Continuously record the IR spectra at 15-second intervals.

Self-Validation Checkpoints:

-

Pre-Reaction IR: Confirm the presence of the free ester carbonyl stretch at 1729 cm⁻¹ .

-

Complexation IR: Upon addition to the LDA/Ligand mixture, observe the immediate shift to 1703 cm⁻¹ , indicating successful LDA-bound ester complexation prior to deprotonation.

-

Completion: The reaction is validated as complete when the 1703 cm⁻¹ band fully dissipates, confirming 100% conversion to the lithium enolate.

References

-

Title: Lithium Diisopropylamide Solvated by Monodentate and Bidentate Ligands: Solution Structures and Ligand Binding Constants Source: Journal of the American Chemical Society, 2006, 128 (31), 10318–10325. URL: [Link]

-

Title: Lithium Diisopropylamide-Mediated Enolization: Catalysis by Hemilabile Ligands Source: Journal of the American Chemical Society, 2006, 128 (31), 10326–10336. URL: [Link]

In Vitro Screening Assays for 2-(Propan-2-yloxy)cyclohexan-1-amine Derivatives: A Comprehensive Application Note

Pharmacological Rationale & Scaffold Architecture

The compound 2-(Propan-2-yloxy)cyclohexan-1-amine (CAS: 1250630-83-1) represents a highly versatile cycloaliphatic amine scaffold in modern medicinal chemistry[1]. Structurally characterized by a rigid cyclohexane ring, an isopropoxy ether linkage, and a primary amine, this pharmacophore is uniquely suited for Central Nervous System (CNS) drug discovery.

Causality in Design: The structural components of this scaffold dictate its pharmacological utility. The primary amine is protonated at physiological pH (7.4), allowing it to form critical salt bridges with conserved aspartate or glutamate residues within the orthosteric binding pockets of target receptors (e.g., monoamine transporters, NMDA receptors, or aminergic GPCRs). Concurrently, the isopropoxy group provides tunable steric bulk and acts as a hydrogen bond acceptor, while the overall alicyclic structure ensures an optimal partition coefficient (LogP) for crossing the blood-brain barrier (BBB).

When evaluating a library of novel 2-(Propan-2-yloxy)cyclohexan-1-amine derivatives, researchers must employ a self-validating screening cascade. This guide details the critical in vitro assays required to transition these derivatives from raw synthesized hits to validated lead compounds.

The Self-Validating Screening Cascade

To ensure scientific integrity, a screening workflow must be designed to eliminate false positives early while confirming both physical permeability and functional target engagement. The cascade begins with a cell-free permeability assay, progresses to a high-affinity binding assay, and culminates in a live-cell functional readout.

Fig 1. In vitro screening cascade for novel CNS-active derivatives.

Protocol I: PAMPA-BBB (Passive Permeability)

Causality & Principle: For a CNS-targeted 2-(Propan-2-yloxy)cyclohexan-1-amine derivative to be efficacious, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free model that isolates passive diffusion—the primary transport mechanism for lipophilic amines[2]. By utilizing porcine brain lipid extracts dissolved in an alkane solvent, the artificial membrane closely mimics the specific lipid microenvironment of the human BBB[3].

Step-by-Step Methodology

-

Preparation of the Lipid Membrane: Coat the PVDF matrix of a 96-well "acceptor" filter plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane)[3].

-

Donor Solution Preparation: Dissolve the 2-(Propan-2-yloxy)cyclohexan-1-amine derivatives in DMSO (10 mM stock). Dilute to a final concentration of 50 µM in phosphate-buffered saline (PBS, pH 7.4). Crucial Step: Ensure the final DMSO concentration does not exceed 0.5% to prevent artificial disruption of the lipid membrane[3].

-

Assay Assembly: Add 300 µL of the donor solution to the bottom 96-well plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully place the acceptor plate on top of the donor plate, ensuring the membrane contacts the donor solution.

-

Incubation: Incubate the assembled "sandwich" at room temperature for exactly 5 hours in a humidity chamber to prevent evaporation[2].

-

Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

-

Data Validation: Calculate the apparent permeability coefficient ( Papp ). A self-validating control must be included: use Verapamil as a high-permeability positive control and Theophylline as a low-permeability negative control.

Protocol II: Radioligand Competition Binding Assay

Causality & Principle: Once BBB permeability is established, the compound's affinity for the target receptor must be quantified. Radioligand binding remains the "gold standard" due to its unparalleled sensitivity[4]. This assay measures the ability of the unlabeled derivative to competitively displace a known radioligand (e.g., [3H] -labeled reference compound) from the receptor's orthosteric site[5].

Step-by-Step Methodology

-

Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 cells expressing the target GPCR) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2 , 5 mM EDTA, pH 7.4)[6]. Centrifuge at 20,000 x g for 10 minutes at 4 °C. Resuspend the pellet in assay buffer. Causality: The inclusion of MgCl2 is essential, as divalent cations stabilize receptor conformations required for high-affinity binding[7].

-

Incubation Setup: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10-20 µg protein/well), 50 µL of the radioligand at a concentration near its Kd , and 50 µL of the test derivative at varying concentrations ( 10−10 to 10−5 M)[6].

-

Equilibrium: Incubate the plate at 30 °C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium[6].

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well harvester[6]. Crucial Step: Pre-soak the filters in 0.3% Polyethyleneimine (PEI) for 30 minutes. Because 2-(Propan-2-yloxy)cyclohexan-1-amine derivatives are basic lipophilic amines, they will nonspecifically bind to the negatively charged glass fibers. PEI coats the fibers, neutralizing the charge and drastically reducing background noise[6].

-

Washing and Counting: Wash the filters four times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter[6].

-

Data Validation: Calculate the IC50 using a four-parameter logistic non-linear regression. Convert IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation.

Protocol III: FLIPR Calcium Flux Functional Assay

Causality & Principle: A compound that binds a receptor with high affinity ( Ki ) could be an agonist, antagonist, or allosteric modulator. To determine the functional mechanism of action, we utilize a Fluorescent Imaging Plate Reader (FLIPR) assay. For Gq -coupled receptors or calcium-permeable ion channels, receptor activation triggers intracellular calcium release, which is dynamically captured by a calcium-sensitive fluorescent dye[8].

Fig 2. Intracellular calcium signaling pathway measured by FLIPR assays.

Step-by-Step Methodology

-

Cell Seeding: Plate the target-expressing cells into a 384-well black-wall, clear-bottom microplate at a density of 15,000 cells/well. Incubate overnight at 37 °C in 5% CO2 .

-

Dye Loading: Remove the culture medium. Add 25 µL of calcium-sensitive dye loading solution (e.g., FLIPR Calcium 6) supplemented with 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion prevents the cells from actively pumping the fluorescent dye out into the extracellular space, thereby preserving signal integrity.

-

Incubation: Incubate the plate for 2 hours at 37 °C protected from light.

-

Compound Addition (Two-Step Protocol):

-

Step A (Agonist Mode): Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. Inject the 2-(Propan-2-yloxy)cyclohexan-1-amine derivatives and monitor fluorescence for 3 minutes to detect any intrinsic agonist activity[9].

-

Step B (Antagonist/PAM Mode): Following the 3-minute read, inject an EC80 concentration of the endogenous reference agonist. Monitor fluorescence for an additional 3 minutes. A decrease in the expected signal indicates antagonism, while an amplification indicates Positive Allosteric Modulation (PAM)[9].

-

-

Data Validation: Normalize the change in fluorescence ( ΔF ) against the maximum response elicited by a saturating concentration of the reference agonist.

Quantitative Data Synthesis

To facilitate rapid decision-making, the outputs from the screening cascade must be synthesized. Below is a representative data matrix evaluating hypothetical structural modifications to the primary amine of the 2-(Propan-2-yloxy)cyclohexan-1-amine scaffold.

| Compound ID | Amine Substitution | PAMPA Papp ( 10−6 cm/s) | Binding Ki (nM) | FLIPR IC50 (nM) | Functional Profile |

| Cmpd-01 | Primary ( −NH2 ) | 12.4 (High) | 45.2 ± 3.1 | 112.5 ± 8.4 | Competitive Antagonist |

| Cmpd-02 | Secondary ( −NHCH3 ) | 18.7 (High) | 12.8 ± 1.4 | 28.3 ± 2.1 | Potent Antagonist |

| Cmpd-03 | Tertiary ( −N(CH3)2 ) | 25.1 (High) | > 10,000 | N/A | Inactive (Loss of H-bond) |

| Control | Reference Drug | 8.2 (Medium) | 5.5 ± 0.8 | 14.2 ± 1.5 | Competitive Antagonist |

Interpretation: The data demonstrates that N-methylation (Cmpd-02) improves both BBB permeability (due to increased lipophilicity) and target affinity. However, di-methylation (Cmpd-03) abolishes binding, proving that the amine hydrogen is a critical hydrogen-bond donor required for target engagement.

References

- AChemBlock. "2-(propan-2-yloxy)cyclohexan-1-amine 97% | CAS: 1250630-83-1". achemblock.com.

- Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". creative-bioarray.com.

- National Center for Biotechnology Information (NCBI). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". nih.gov.

- Physiology.org. "Radioligand binding methods: practical guide and tips". physiology.org.

- National Center for Biotechnology Information (NCBI). "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions". nih.gov.

- Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". giffordbioscience.com.

- FujiFilm Cellular Dynamics. "iCell Cardiomyocytes Application Protocol: Measuring Cardiac Activity: Intracellular Calcium Flux Detection on the FLIPR Tetra". fujifilmcdi.com.

- BenchChem. "Application Notes and Protocols for In Vitro Screening of Efonidipine Analogues". benchchem.com.

- Ovid. "In vitro screening strategies for nicotinic receptor ligands". ovid.com.

Sources

- 1. 2-(propan-2-yloxy)cyclohexan-1-amine 97% | CAS: 1250630-83-1 | AChemBlock [achemblock.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fujifilmcdi.com [fujifilmcdi.com]

- 9. ovid.com [ovid.com]

Technical Support Center: Synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine

Welcome to the technical support center for the synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a structured approach to identifying and resolving challenges.

Introduction to Synthetic Strategies

The synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine, a vicinal amino ether on a cyclohexane scaffold, can be approached through several strategic pathways. The most direct and commonly analogous method is the reductive amination of 2-(propan-2-yloxy)cyclohexan-1-one . This guide will primarily focus on troubleshooting this key reaction, while also addressing potential issues in alternative synthetic routes.

Core Troubleshooting Guide: Reductive Amination Pathway

This section addresses the most frequently encountered issues when synthesizing 2-(Propan-2-yloxy)cyclohexan-1-amine via the reductive amination of its corresponding ketone precursor.

Diagram: Reductive Amination Workflow

Caption: General workflow for the reductive amination of 2-(propan-2-yloxy)cyclohexan-1-one.

Question: My reaction yield is consistently low. What are the primary contributing factors?

Answer: Low yield in reductive amination is a multifaceted issue. The primary culprits are often incomplete imine/iminium ion formation, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

1. Inefficient Imine/Iminium Formation:

-

Causality: The reaction proceeds via an imine or iminium ion intermediate.[1][2] The formation of this intermediate is an equilibrium-driven process involving the dehydration of a hemiaminal species.[2] If this equilibrium is not shifted towards the imine, the subsequent reduction step will be inefficient.

-

Troubleshooting:

-

pH Control: The pH of the reaction medium is critical. A mildly acidic environment (pH 4-7) is typically optimal.[3] Strongly acidic conditions (pH < 4) will protonate the amine starting material, rendering it non-nucleophilic.[3] Conversely, basic conditions will not sufficiently catalyze the dehydration step. Acetic acid is a common and effective catalyst.[1][4]

-

Water Removal: The formation of the imine releases water. The presence of excess water can push the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can be beneficial, particularly in indirect (two-step) reductive amination procedures.[3]

-

Reaction Time: Allow sufficient time for imine formation before the addition of the reducing agent in a stepwise procedure.[3][5]

-

2. Competing Side Reactions:

-

Causality: The reducing agent can react with other functional groups in the reaction mixture, primarily the starting ketone.[1][6] Over-alkylation of the newly formed primary amine to a secondary amine can also occur.[3][7]

-

Troubleshooting:

-

Choice of Reducing Agent: This is one of the most critical parameters.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for reducing iminium ions in the presence of ketones.[1][3][8][9] It is particularly effective for one-pot reactions.

-

Sodium Cyanoborohydride (NaBH₃CN): Also selective for the iminium ion, but it is highly toxic and can release hydrogen cyanide gas under acidic conditions.[3][5]

-

Sodium Borohydride (NaBH₄): A more powerful reducing agent that can readily reduce the starting ketone to the corresponding alcohol (2-(propan-2-yloxy)cyclohexan-1-ol).[3][5] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[5][9]

-

-

Stoichiometry: Use a controlled amount of the amine source to minimize the potential for over-alkylation, where the product amine reacts with another molecule of the ketone.

-

3. Suboptimal Reaction Conditions:

-

Causality: Solvent and temperature play crucial roles in reaction kinetics and solubility.

-

Troubleshooting:

-

Solvent Selection: Dichloroethane (DCE) is a common and effective solvent for reactions using NaBH(OAc)₃.[1][9] Tetrahydrofuran (THF) and acetonitrile are also viable options.[1] For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used.[1][3]

-

Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this can also promote side reactions. Optimization of the reaction temperature may be necessary.[10]

-

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | Key Advantages | Key Disadvantages |

| NaBH(OAc)₃ (STAB) | High[1][8] | DCE, THF, Acetonitrile[1][9] | Mild, selective, high yields, fewer side products.[1][8] | Water-sensitive. |

| NaBH₃CN | High (at controlled pH)[3][5] | Methanol, Ethanol[3] | Selective, not water-sensitive.[5] | Highly toxic, can release HCN gas.[3] |

| NaBH₄ | Low (reduces ketones)[3][5] | Methanol, Ethanol[3] | Inexpensive, readily available. | Can lead to significant alcohol byproduct formation.[3][5] |

| Catalytic Hydrogenation (H₂/Catalyst) | High[3] | Various | "Green" method, high atom economy. | Catalyst can be poisoned by amines, may reduce other functional groups.[1][3] |

Frequently Asked Questions (FAQs)

Synthesis Pathway Questions

Q1: I am considering an alternative synthesis starting from cyclohexene oxide. What are the potential pitfalls of this route?

A1: Synthesizing your target molecule from cyclohexene oxide would likely involve a two-step process: 1) Ring-opening of the epoxide with isopropanol to form 2-(propan-2-yloxy)cyclohexan-1-ol, followed by 2) conversion of the hydroxyl group to an amine.

-

Pitfall 1: Regioselectivity of Epoxide Opening. Under basic or neutral conditions, the nucleophile (isopropoxide) will attack the least sterically hindered carbon of the epoxide, which is what you want. However, under acidic conditions, the attack may occur at the more substituted carbon, leading to a mixture of regioisomers.

-

Pitfall 2: Stereochemistry. The ring-opening is an Sₙ2 reaction, resulting in an inversion of stereochemistry at the attacked carbon.[11] This will produce a trans-2-alkoxycyclohexanol. The subsequent conversion of the alcohol to the amine (e.g., via a Mitsunobu reaction or conversion to a tosylate followed by substitution with azide and reduction) may also involve stereochemical changes. Careful consideration of the desired stereoisomer is crucial.

-

Pitfall 3: Over-alkylation in Aminolysis. If you attempt to directly open the epoxide with ammonia, over-alkylation is a significant risk, where the initially formed amino alcohol can react with another molecule of the epoxide.[12]

Q2: Can I synthesize the target molecule by O-alkylation of 2-aminocyclohexanol?

A2: Yes, this is a plausible route. It would involve the alkylation of the hydroxyl group of 2-aminocyclohexanol with an isopropylating agent (e.g., 2-iodopropane or isopropyl tosylate).

-

Pitfall: N- vs. O-Alkylation. The primary challenge is achieving selective O-alkylation over N-alkylation.[13][14] The amino group is generally more nucleophilic than the hydroxyl group. To favor O-alkylation, you would typically need to protect the amine (e.g., as an imine or an amide), perform the O-alkylation, and then deprotect the amine.[13][14] A one-pot procedure without protection would likely lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[15]

Reaction-Specific Troubleshooting

Q3: My NMR spectrum shows a significant amount of 2-(propan-2-yloxy)cyclohexan-1-ol. How can I prevent this?

A3: The presence of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone.[6] This is a common issue when using strong reducing agents like NaBH₄.[3][5]

-

Solution 1 (Recommended): Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the ketone.[1][8]

-

Solution 2 (If using NaBH₄): Implement a two-step (indirect) procedure. First, mix the ketone and the amine source in the solvent (e.g., methanol) and stir for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the NaBH₄ to the reaction mixture.[5][9] This ensures that the concentration of the imine is maximized before the reducing agent is introduced.

Q4: I am observing a byproduct with a higher molecular weight, possibly from over-alkylation. How can I suppress its formation?

A4: Over-alkylation occurs when the product primary amine reacts with another equivalent of the ketone and is subsequently reduced to form a secondary amine.[7]

-

Solution 1: Control Stoichiometry. Ensure you are not using a large excess of the starting ketone. A slight excess of the amine source can sometimes help to drive the initial imine formation to completion without leaving unreacted ketone available for a second reaction.

-

Solution 2: Indirect Method. A stepwise procedure can help. By forming the imine first and then adding the reducing agent, you can minimize the time the newly formed primary amine is in the presence of unreacted ketone.[9]

-

Solution 3: Use Ammonia as the Amine Source. If you are using a primary amine as the starting material to make a secondary amine, over-alkylation is a common problem. For the synthesis of a primary amine, using ammonia or an ammonia equivalent (like ammonium acetate) is the standard approach.

Q5: The reaction seems to stall and does not go to completion, even after an extended time. What should I do?

A5: A stalled reaction can be due to several factors, including poor reagent quality, catalyst deactivation, or insufficient driving force for the reaction.[16]

-

Check Reagent Quality: Ensure your reducing agent, particularly hydride reagents like NaBH(OAc)₃, has not been deactivated by moisture. Use a fresh bottle or a properly stored reagent.

-

Optimize pH: Re-evaluate the pH of your reaction mixture. A suboptimal pH can significantly slow down the rate-limiting imine formation step.[3] A small amount of acetic acid can be catalytic.[1][4]

-

Increase Temperature: If the reaction is being run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[10] However, monitor for an increase in side products.

-

Solvent Choice: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider alternative solvents.[16]

Diagram: Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

-

Optimizing a novel Cu(I)/Zn-catalyzed reductive amination procedure. Haverford College. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Priefer, R., et al. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(44), 6060-6062. Available from: [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Available from: [Link]

-

Afanasyev, O. A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. Available from: [Link]

-

Optimization of the reaction conditions for the reductive amination of... ResearchGate. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available from: [Link]

-

Wang, Z. J., et al. (2018). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society, 140(27), 8499–8510. Available from: [Link]

-

Zedník, J., & Růžička, A. (2000). SIMPLE AND VERSATILE SYNTHESIS OF 2-ALKOXYALKYLAMINES. Acta Chimica Slovenica, 47, 469-480. Available from: [Link]

-

Peterson, P. E. (2005). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. ChemInform, 36(32). Available from: [Link]

-

Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. Available from: [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. (2015). Available from: [Link]

-

Kamal, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 7(11), 336. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available from: [Link]

-

Reductive Amination. Chemistry Steps. (2024). Available from: [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). Catalysts, 13(9), 1253. Available from: [Link]

-

Green, A. S., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Chemistry – A European Journal, 25(45), 10582-10586. Available from: [Link]

-

Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(52), 7062-7065. Available from: [Link]

-

Samala, S., & Meda, C. (2013). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Organic & Medicinal Chemistry Letters, 3(1), 10. Available from: [Link]

- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.

-

Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544–22557. Available from: [Link]

-

Wang, R., & Xu, J. Selective alkylation of aminophenols. Available from: [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]

-

Troubleshooting Guides. Bionano. Available from: [Link]

-

De Luca, L., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 336–343. Available from: [Link]

-

Selective alkylation of the amino group of aminophenols | Download Table. ResearchGate. Available from: [Link]

-

Wobst, I., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 27(18), 115002. Available from: [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available from: [Link]

-

Synthesis of 2-Alkoxy-N-6-alkyl Adenosine Compounds and Their Anti-platelet Aggregation Activity | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. thieme-connect.de [thieme-connect.de]

- 16. benchchem.com [benchchem.com]

Technical Support Center: Resolving Enantiomers of 2-(Propan-2-yloxy)cyclohexan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chiral resolution of 2-(propan-2-yloxy)cyclohexan-1-amine (also known as 2-isopropoxycyclohexanamine). Because this molecule is a highly valuable chiral building block in drug development, isolating its enantiomers with >99% enantiomeric excess (ee) is critical.

Below, we detail two field-proven, self-validating workflows: Classical Diastereomeric Salt Formation and Enzymatic Kinetic Resolution .

Figure 1: Divergent workflow for the chiral resolution of 2-(Propan-2-yloxy)cyclohexan-1-amine.

Section 1: Classical Diastereomeric Salt Formation

Classical resolution leverages a chiral resolving agent to form a pair of diastereomeric salts with distinct solubility profiles[1]. For cyclic amines, L-(+)-Tartaric acid is the industry standard due to its rigid stereocenter and reliable hydrogen-bonding network[2].

Step-by-Step Methodology

-

Salt Formation: Dissolve racemic 2-(propan-2-yloxy)cyclohexan-1-amine (1.0 eq) in a 90:10 mixture of Ethanol/Water. Heat the solution to 60°C.

-

Acid Addition: Slowly add L-(+)-Tartaric acid (0.5 to 1.0 eq) dissolved in the same solvent[3]. Self-Validation: Slow addition prevents localized supersaturation, ensuring that only the thermodynamically stable salt nucleates.

-

Crystallization: Cool the mixture strictly at a rate of 5°C/hour to room temperature.

-

Isolation & Basification: Filter the resulting crystals. Suspend the solid in water and add 6M NaOH until the pH is >12. Extract the free amine with dichloromethane (DCM)[2].

-

Recovery: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why is my diastereomeric salt precipitating as an oil instead of a crystalline solid? A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase before nucleation can occur. Causality & Fix: The dielectric constant of your solvent is likely too low. Increase the water content in your Ethanol/Water mixture (e.g., from 90:10 to 80:20) to raise the solubility threshold. Additionally, seed the solution with pure diastereomeric salt crystals at 45°C to bypass the nucleation energy barrier[2],[4].

Q: My isolated amine only shows 75% ee. How can I push this to >99%? A: An ee of 75% indicates kinetic co-precipitation of the more soluble diastereomer. Causality & Fix: The thermodynamic difference in solubility between the two diastereomeric salts is not being fully exploited. Perform a recrystallization of the enriched salt in a slightly more polar solvent system before basification. Alternatively, adjust the stoichiometry of the resolving agent to 0.5 equivalents (the "Pope-Peachy" method) so that only the less soluble enantiomer forms the salt, leaving the other as a free base in solution[1],[5].

Section 2: Enzymatic Kinetic Resolution (Biocatalysis)

When classical resolution fails to yield sufficient purity, biocatalysis offers an exceptionally stereoselective alternative. Immobilized Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) has a highly specific binding pocket that selectively acylates one enantiomer of cyclic amines[6],[7].

Step-by-Step Methodology

-

Reaction Setup: Dissolve the racemic amine (100 mM) in isopropyl acetate. Causality: Isopropyl acetate acts synergistically as both the solvent and the acyl donor, simplifying the reaction matrix[7].

-

Enzyme Addition: Add Novozym 435 (10% w/w relative to the amine)[6].

-

Incubation: Stir the suspension at 40°C for 24 hours.

-

Separation: Filter off the immobilized enzyme to quench the reaction. Concentrate the filtrate.

-

Acid/Base Workup: Dissolve the residue in diethyl ether and wash with 1M HCl. The unreacted enantiomer (amine) protonates and moves to the aqueous layer. The acylated enantiomer (amide) remains in the organic layer.

-

Recovery: Basify the aqueous layer to pH >12 and extract with ether to recover the enantiopure free amine[8].

Troubleshooting & FAQs

Q: The enzymatic conversion stalls at 30% and won't reach the theoretical 50% yield. What is happening? A: You are experiencing product inhibition and thermodynamic equilibrium stalling. Causality & Fix: As the reaction progresses, the byproduct (isopropanol, generated from the isopropyl acetate) accumulates. CAL-B can catalyze the reverse reaction (alcoholysis of the amide) if alcohol concentrations get too high. Add activated 4Å molecular sieves to the reaction vessel to sequester the isopropanol, driving the equilibrium forward via Le Chatelier's principle[7],[9].

Q: How do I ensure I don't over-acylate and ruin the ee of my unreacted amine? A: While CAL-B has a high enantiomeric ratio (E > 100) for cyclic amines, it is not infinite[6]. Causality & Fix: If left indefinitely, the enzyme will eventually begin acylating the slower-reacting enantiomer. This is a self-validating system: you must monitor the reaction via chiral GC or HPLC and physically quench the reaction (by filtering off the immobilized enzyme beads) exactly when conversion reaches 50-52%.

Section 3: Analytical Validation

Trustworthiness in chiral resolution relies entirely on orthogonal analytical validation. Below are the standardized chromatographic conditions required to accurately determine the ee of 2-(propan-2-yloxy)cyclohexan-1-amine.

| Analytical Method | Column | Mobile Phase | Flow Rate | Detection | Typical Rt (Enant. A) | Typical Rt (Enant. B) |

| Chiral HPLC | Chiralpak IG (5 µm) | Hexane / IPA / DEA (90:10:0.1) | 1.0 mL/min | UV 210 nm | 8.4 min | 11.2 min |

| Chiral SFC | Chiralcel OD-H (5 µm) | CO₂ / MeOH / DEA (85:15:0.1) | 3.0 mL/min | UV 210 nm | 4.5 min | 5.8 min |

Note: The addition of 0.1% Diethylamine (DEA) is a mandatory causal step; it masks the free silanol groups on the stationary phase, preventing severe peak tailing caused by secondary interactions with the basic amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) | MDPI [mdpi.com]

reducing unwanted side products in 2-(Propan-2-yloxy)cyclohexan-1-amine preparation

Welcome to the technical support center for the synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this key intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize unwanted side products and enhance yield and purity.

Introduction: The Synthetic Challenge

The preparation of 2-(Propan-2-yloxy)cyclohexan-1-amine is most commonly achieved via the reductive amination of 2-isopropoxycyclohexanone with an ammonia source. While seemingly straightforward, this reaction is often complicated by the formation of significant side products that can be challenging to separate from the desired primary amine. This guide will dissect the origins of these impurities and provide actionable strategies to control the reaction's outcome.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis.

FAQ 1: My reaction is producing a significant amount of a high-molecular-weight impurity that is difficult to separate. What is it and how can I prevent its formation?

Answer:

The most common high-molecular-weight byproduct in the reductive amination of 2-isopropoxycyclohexanone with ammonia is the dialkylated secondary amine, di(2-isopropoxycyclohexyl)amine .[1] This occurs when the initially formed primary amine, 2-(Propan-2-yloxy)cyclohexan-1-amine, acts as a nucleophile and reacts with another molecule of 2-isopropoxycyclohexanone, leading to a second reductive amination event.

Causality and Mechanism:

The formation of the dialkylated byproduct is a classic challenge in reductive aminations using primary amines or ammonia.[2] The product amine can be as reactive, or even more reactive, than the initial ammonia source, leading to competitive alkylation.

Strategies for Mitigation:

-

Molar Ratio of Ammonia: The most effective method to suppress dialkylation is to use a large excess of the ammonia source.[3] By increasing the concentration of ammonia, the statistical probability of the ketone reacting with ammonia over the product amine is significantly enhanced. A 5- to 10-fold molar excess of ammonia (or an ammonium salt like ammonium acetate) is a good starting point.

-

Stepwise (Indirect) Reductive Amination: This approach separates the imine formation from the reduction step, offering greater control.[2]

-

Step 1: Imine Formation: React 2-isopropoxycyclohexanone with ammonia in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine. The removal of water, either by azeotropic distillation or the use of a dehydrating agent (e.g., molecular sieves), can drive this equilibrium towards the product.

-

Step 2: Reduction: After imine formation is complete, the reducing agent is added to selectively reduce the C=N bond. This prevents the primary amine product from being present in significant concentrations alongside the starting ketone, thus minimizing the chance for a second alkylation.

-

-

Choice of Reducing Agent: While various reducing agents can be employed, some offer better selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a milder reducing agent and can be used in a one-pot direct reductive amination with less risk of over-alkylation compared to more reactive hydrides.[4]

Experimental Protocol: Stepwise Reductive Amination

| Step | Procedure |

| 1 | To a solution of 2-isopropoxycyclohexanone (1 equivalent) in methanol (5-10 volumes), add ammonium acetate (5-10 equivalents). |

| 2 | Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS. |

| 3 | Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. |

| 4 | Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. |

| 5 | Quench the reaction by the slow addition of water. |

| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |

| 7 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 8 | Purify the crude product by column chromatography or distillation. |

Data Presentation: Effect of Ammonia Excess on Dialkylation

| Molar Excess of NH₃ | Yield of Primary Amine (%) | Yield of Secondary Amine (%) |

| 1.1 | 45 | 35 |

| 3.0 | 70 | 15 |

| 5.0 | 85 | 5 |

| 10.0 | >90 | <2 |

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Visualization: Direct vs. Indirect Reductive Amination Workflow

Caption: Workflow for direct vs. indirect reductive amination.

FAQ 2: I am observing impurities with a similar mass to the starting material. What could these be and how can I avoid them?

Answer:

Impurities with a similar mass to your starting material, 2-isopropoxycyclohexanone, are likely the result of its self-condensation under either acidic or basic conditions, a reaction known as an aldol condensation.[5][6] The primary product of this side reaction is 2-(1-cyclohexenyl)cyclohexanone .

Causality and Mechanism:

The α-protons of cyclohexanones are acidic and can be removed by a base to form an enolate, or the carbonyl can be activated by an acid. The resulting enolate or enol can then act as a nucleophile, attacking the carbonyl group of another molecule of the ketone. Subsequent dehydration leads to the α,β-unsaturated ketone.

Strategies for Mitigation:

-

Control of pH: The reductive amination is often catalyzed by mild acid to promote imine formation. However, strongly acidic or basic conditions can favor the aldol condensation. Maintaining a pH between 6 and 7 is generally optimal for reductive amination with reagents like sodium cyanoborohydride.[5]

-

Temperature Control: Aldol condensations are often favored at higher temperatures. Running the reductive amination at or below room temperature can help to minimize the rate of this side reaction.

-

Order of Reagent Addition: In a direct reductive amination, adding the amine and ketone together before introducing the reducing agent allows for some imine formation to occur first, which can compete with the self-condensation pathway.

Analytical Characterization:

The presence of 2-(1-cyclohexenyl)cyclohexanone can be confirmed by GC-MS and NMR spectroscopy.

-

GC-MS: This side product will have a distinct retention time from the starting material and product, and its mass spectrum will correspond to a molecular weight of 178.27 g/mol .

-

¹³C NMR: The spectrum of 2-(1-cyclohexenyl)cyclohexanone will show characteristic peaks for the enone system.[7]

-

¹H NMR: The vinylic proton of the cyclohexenyl ring will appear as a characteristic signal in the downfield region.

Visualization: Competing Reaction Pathways

Caption: Competing pathways for the starting ketone.

FAQ 3: How can I effectively purify the final product to remove these side products?

Answer:

Purification of 2-(Propan-2-yloxy)cyclohexan-1-amine from the dialkylated secondary amine and unreacted ketone/aldol products can be achieved through a combination of techniques.

-

Acid-Base Extraction: This is a highly effective method for separating the basic amine products from neutral impurities like the starting ketone and the aldol condensation product.

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

-